アムフェナクナトリウム

説明

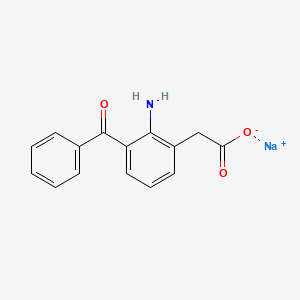

Amfenac Sodium, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with an acetic acid moiety . It is used as an analgesic and anti-inflammatory agent .

Molecular Structure Analysis

Amfenac Sodium has a molecular formula of C15H13NO3 . The InChI key is SOYCMDCMZDHQFP-UHFFFAOYSA-N . The sodium salt hydrate of Amfenac has a molecular formula of C15H12NO3.Na .

Physical And Chemical Properties Analysis

Amfenac Sodium has a molar mass of 255.273 g/mol . The sodium salt hydrate of Amfenac has a molecular weight of 295.27 . It has a water solubility of 0.074 mg/mL and a pKa of 3.95 .

科学的研究の応用

COX-1およびCOX-2阻害剤

アムフェナクナトリウムはCOX-1およびCOX-2の阻害剤です . アムフェナクナトリウムの半数阻害濃度(IC 50)は、ヒトCOX-1では15.3 nM、ヒトCOX-2では20.4 nMです . これにより、炎症や痛みにおいて重要な役割を果たすこれらの酵素の強力な阻害剤となります。

ネパフェナクの活性代謝産物

アムフェナクナトリウムは、非ステロイド系抗炎症薬(NSAID)であるネパフェナクの活性代謝産物です . これは、ネパフェナクが投与されると、体内では代謝されてアムフェナクナトリウムが生成され、それが治療効果を発揮することを意味します。

抗炎症用途

COX-1およびCOX-2を阻害する能力により、アムフェナクナトリウムは有意な抗炎症作用を有します . 眼科手術後の炎症など、さまざまな状態の炎症を軽減するために使用できます。

眼科用途

アムフェナクナトリウムは、特に白内障手術において、眼科でよく使用されます。 手術後の炎症と痛みを軽減するのに役立ちます .

研究用途

アムフェナクナトリウムは、その効果と作用機序を研究するために、科学研究で使用されています . たとえば、網膜脈絡膜組織における局所適用非ステロイド系抗炎症薬の薬物動態と有効性を調べる研究で使用されています .

Safety and Hazards

作用機序

Target of Action

Amfenac sodium, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with acetic acid moiety . The primary targets of Amfenac sodium are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other inflammatory mediators.

Mode of Action

Amfenac sodium acts as an inhibitor of both COX-1 and COX-2 . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Therefore, the inhibition of COX-1 and COX-2 by Amfenac sodium results in reduced inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Amfenac sodium is the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins. The inhibition of these enzymes by amfenac sodium prevents this conversion, thereby reducing the production of prostaglandins and other inflammatory mediators .

Pharmacokinetics

It’s known that the drug rapidly crosses the cornea . More research is needed to fully understand the ADME properties of Amfenac sodium and their impact on its bioavailability.

Result of Action

The inhibition of COX-1 and COX-2 enzymes by Amfenac sodium leads to a decrease in the production of prostaglandins. This results in reduced inflammation and pain, making Amfenac sodium effective for the treatment of conditions like inflammatory reactions and pain .

特性

IUPAC Name |

sodium;2-(2-amino-3-benzoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAQSCHBMPGJES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51579-82-9 (Parent) | |

| Record name | Amfenac sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061941568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048658 | |

| Record name | Amfenac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61941-56-8 | |

| Record name | Amfenac sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061941568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amfenac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMFENAC SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C20288EWAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

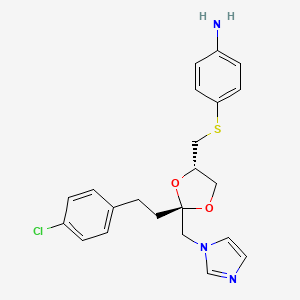

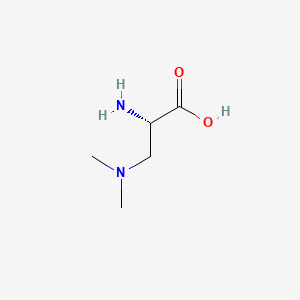

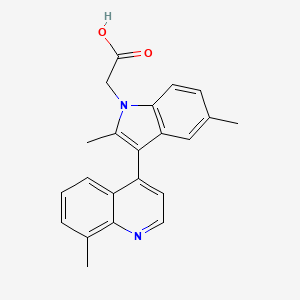

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)

![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)

![6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B1665891.png)

![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)

![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)

![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)